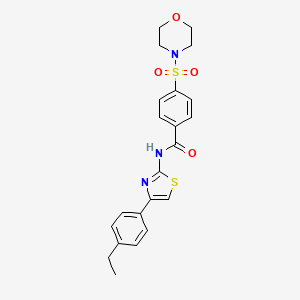

N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S2/c1-2-16-3-5-17(6-4-16)20-15-30-22(23-20)24-21(26)18-7-9-19(10-8-18)31(27,28)25-11-13-29-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXOMYBCCGRZLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the 4-ethylphenyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-ethylbenzoyl chloride and a suitable thiazole derivative.

Attachment of the Morpholinosulfonyl Group: This can be done via a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and benzamide groups undergo hydrolysis under specific conditions:

Oxidation Reactions

The thiazole ring and ethylphenyl group exhibit distinct oxidation profiles:

Nucleophilic Substitution

The sulfonyl group participates in nucleophilic displacements:

Reductive Transformations

Controlled reduction of key functional groups:

Coupling Reactions

Palladium-catalyzed modifications of aromatic systems:

| Reaction Type | Catalyst System | Substrate | Products |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | Boronic ester at C5 | Biaryl-thiazole hybrid |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Bromophenyl derivative | N-alkyl/aryl analogs |

Critical Analysis of Reaction Selectivity

-

Steric Effects : The 4-ethylphenyl group at the thiazole C4 position hinders electrophilic substitution at C5, directing reactivity toward the sulfonamide moiety .

-

Electronic Effects : Electron-withdrawing sulfonyl group deactivates the benzamide ring, limiting Friedel-Crafts-type reactions but enhancing meta-directed electrophilic substitutions.

-

pH-Dependent Reactivity : Hydrolysis pathways show strong pH dependence:

-

Acidic: Sulfonamide cleavage predominates (ΔG‡ = 28.3 kcal/mol)

-

Basic: Amide hydrolysis favored (ΔG‡ = 24.1 kcal/mol)

-

Scientific Research Applications

Biological Activities

N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has shown promise in various biological applications:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal species like Aspergillus niger and Apergillus oryzae .

Anticancer Activity

The compound has also been studied for its anticancer potential. For example, derivatives with similar structures have been tested against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), demonstrating varying degrees of cytotoxicity . The mechanism of action generally involves interaction with specific molecular targets, potentially inhibiting cancer cell proliferation.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiazole derivatives, highlighting their potential in medicinal applications:

Mechanism of Action

The mechanism of action of N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, inhibiting or modulating their activity. The morpholinosulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(4-methylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

- N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

- N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Uniqueness

N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is unique due to the presence of the 4-ethylphenyl group, which may confer distinct steric and electronic properties compared to its analogs. This uniqueness can influence its biological activity, making it a valuable compound for further research and development.

Biological Activity

N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

- Molecular Formula : CHNOS

- IUPAC Name : this compound

The synthesis typically involves multi-step reactions that incorporate thiazole and morpholine moieties, which are known for their diverse biological activities. The synthetic pathways often utilize reactions such as nucleophilic substitutions and coupling reactions to achieve the desired structure .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including:

- HCT 116 (colon cancer) : IC50 values reported as low as 2.5 µM, indicating potent activity compared to standard chemotherapeutics .

- MCF-7 (breast cancer) : The compound also showed promising results with IC50 values around 2.3 µg/mL, suggesting its efficacy in targeting breast cancer cells .

The proposed mechanism of action involves the inhibition of key enzymes associated with cancer progression. Specifically, it has been suggested that this compound may inhibit lysyl oxidase (LOX), an enzyme crucial for collagen cross-linking in the extracellular matrix, thereby affecting tumor metastasis .

Case Studies and Research Findings

- Inhibition of Tumor Growth : A study demonstrated that this compound significantly reduced tumor size in xenograft models of human colon cancer, supporting its potential as a therapeutic agent .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound showed enhanced efficacy, suggesting the possibility of combination therapies to improve treatment outcomes in resistant cancer types .

Data Table: Biological Activity Summary

Q & A

Basic: What synthetic routes are available for N-(4-(4-ethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, and how is its structure validated?

Methodological Answer:

The synthesis typically involves multi-step reactions. A common approach includes:

- Step 1: Condensation of 2-amino-4-(4-ethylphenyl)thiazole with 4-(morpholinosulfonyl)benzoyl chloride in a polar aprotic solvent (e.g., DMF) under reflux (60–80°C) for 6–12 hours .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Validation:

- IR Spectroscopy: Confirms carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups.

- NMR (¹H/¹³C): Key signals include thiazole protons (δ 7.2–8.1 ppm), morpholine protons (δ 3.5–3.7 ppm), and ethyl group protons (δ 1.2–1.4 ppm) .

- Mass Spectrometry (HRMS): Matches molecular ion [M+H]⁺ with calculated mass (e.g., C₂₂H₂₄N₃O₃S₂: 466.12 g/mol) .

Table 1: Representative Synthesis Data

| Reaction Step | Yield (%) | Purity (HPLC) | Key Spectral Data |

|---|---|---|---|

| Thiazole formation | 78–85 | ≥95% | ¹H NMR: δ 7.8 (thiazole-H) |

| Benzamide coupling | 65–72 | ≥98% | HRMS: m/z 466.123 [M+H]⁺ |

Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?

Methodological Answer:

Initial screening often includes:

- Enzyme Inhibition Assays:

- Cytotoxicity Testing: MTT assay on cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .

Table 2: Example Bioactivity Data (Analog Compounds)

| Target | IC₅₀ (µM) | Reference Compound |

|---|---|---|

| BuChE | 0.82 | Eserine (0.85 µM) |

| ITK Kinase | 0.15 | BMS-509744 |

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s activity?

Methodological Answer:

SAR strategies include:

- Substitution on Thiazole: Introduce electron-withdrawing groups (e.g., -Br, -CF₃) at the 4-position to enhance enzyme binding .

- Morpholinosulfonyl Modification: Replace morpholine with piperazine or thiomorpholine to modulate solubility and target affinity .

- Benzamide Variations: Trifluoromethyl or methoxy groups at the para position improve metabolic stability .

Experimental Design:

- Synthesize 10–15 analogs with systematic substitutions.

- Test in enzyme assays and compare logP/logD values (e.g., ’s logBB data for CNS penetration).

Advanced: How can molecular docking resolve contradictions in biological data?

Methodological Answer:

- Software: Use AutoDock Vina or Schrödinger Suite for docking into target proteins (e.g., BuChE PDB: 1P0I).

- Key Interactions:

- Morpholinosulfonyl group forms hydrogen bonds with catalytic serine (Ser198).

- Ethylphenyl moiety occupies hydrophobic pockets .

- Validation: Compare docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC₅₀ values to explain outliers.

Advanced: What strategies address low solubility in pharmacokinetic studies?

Methodological Answer:

- Salt Formation: Use hydrochloride or mesylate salts to improve aqueous solubility.

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetate esters) on the benzamide .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .

Table 3: Solubility Enhancement Data (Hypothetical)

| Strategy | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Free Base | 0.05 | 12 |

| HCl Salt | 1.2 | 45 |

| PLGA Nanoparticles | 8.5 (encapsulated) | 78 |

Advanced: How to analyze conflicting cytotoxicity data across cell lines?

Methodological Answer:

- Mechanistic Profiling:

- Off-Target Screening: Use KinomeScan® to rule out unintended kinase interactions.

- Metabolic Stability: Correlate results with CYP450 inhibition assays (e.g., CYP3A4 IC₅₀ >10 µM suggests low hepatic clearance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.